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Compound of Interest

Compound Name: Hydroxy-PEG3-acid

Cat. No.: B1673969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of Hydroxy-PEG3-acid, a versatile heterobifunctional linker widely employed in

bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis

Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chemical Identity and Core Properties
Hydroxy-PEG3-acid, systematically named 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic

acid, is a valuable tool in the field of chemical biology and drug discovery. Its structure

incorporates a terminal hydroxyl group and a carboxylic acid, separated by a flexible and

hydrophilic triethylene glycol (PEG3) spacer. This unique architecture imparts desirable

properties for the conjugation of diverse molecules.

Table 1: Core Physicochemical Properties of Hydroxy-PEG3-acid
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Property Value Source

Molecular Formula C₉H₁₈O₆ PubChem

Molecular Weight 222.24 g/mol PubChem[1]

IUPAC Name

3-[2-[2-(2-

hydroxyethoxy)ethoxy]ethoxy]p

ropanoic acid

PubChem[1]

CAS Number 518044-49-0 PubChem[1]

Computed XLogP3-AA -1.4 PubChem[1]

Appearance Colorless to light yellow liquid MCE

pKa (Carboxylic Acid) ~4.87 (Estimated) [2]

pKa (Hydroxyl Group) ~14-15 (Estimated)

Solubility
Soluble in water, DMSO, and

other polar organic solvents.
Various

Estimation of pKa: The pKa of the carboxylic acid is estimated to be similar to that of propanoic

acid, which is approximately 4.87. The ether linkages in the PEG chain are not expected to

significantly alter the acidity of the terminal carboxylic acid. The pKa of the terminal hydroxyl

group is estimated to be in the range of 14-15, similar to that of ethylene glycol.

Solubility Profile: The presence of the hydrophilic polyethylene glycol (PEG) chain confers

excellent water solubility to Hydroxy-PEG3-acid and molecules to which it is conjugated. It is

also readily soluble in a variety of polar organic solvents, including dimethyl sulfoxide (DMSO)

and alcohols. This solubility is a key advantage in bioconjugation reactions, which often require

aqueous buffer systems.

Reactivity and Bioconjugation Potential
The bifunctional nature of Hydroxy-PEG3-acid allows for sequential or orthogonal conjugation

strategies.
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Carboxylic Acid Reactivity: The terminal carboxylic acid can be activated to form a reactive

ester, most commonly an N-hydroxysuccinimide (NHS) ester, which then readily reacts with

primary amines on proteins, peptides, or other molecules to form a stable amide bond. This

reaction is typically facilitated by carbodiimides such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC).

Hydroxyl Group Reactivity: The terminal hydroxyl group can be further derivatized to

introduce other functional groups, such as tosylates or mesylates, for reaction with

nucleophiles. It can also be oxidized to an aldehyde for reaction with hydrazides or aminooxy

compounds.

Experimental Protocols
This section details the methodologies for determining key physicochemical parameters of

Hydroxy-PEG3-acid.

Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the carboxylic acid pKa value.

Principle: A solution of Hydroxy-PEG3-acid is titrated with a standardized solution of a strong

base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Materials:

Hydroxy-PEG3-acid

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

Deionized water (carbonate-free)

Calibrated pH meter and electrode

Burette

Stir plate and stir bar
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Procedure:

Accurately weigh a sample of Hydroxy-PEG3-acid and dissolve it in a known volume of

deionized water to create a solution of known concentration (e.g., 0.01 M).

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

Place the Hydroxy-PEG3-acid solution in a beaker with a stir bar and begin gentle stirring.

Immerse the pH electrode in the solution and record the initial pH.

Add the standardized NaOH solution in small, precise increments from the burette.

Record the pH of the solution after each addition, allowing the reading to stabilize.

Continue the titration until the pH has risen significantly beyond the expected equivalence

point.

Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a

titration curve.

Determine the equivalence point, which is the point of steepest inflection on the curve.

The pKa is the pH at the volume of NaOH added that is half of the volume at the equivalence

point.

Determination of logP by Shake-Flask Method
This protocol describes the determination of the octanol-water partition coefficient (logP).

Principle: A solution of Hydroxy-PEG3-acid is partitioned between two immiscible phases,

typically n-octanol and water. The concentration of the compound in each phase is measured

after equilibrium is reached. The logP is the logarithm of the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase.

Materials:

Hydroxy-PEG3-acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1673969?utm_src=pdf-body
https://www.benchchem.com/product/b1673969?utm_src=pdf-body
https://www.benchchem.com/product/b1673969?utm_src=pdf-body
https://www.benchchem.com/product/b1673969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


n-Octanol (pre-saturated with water)

Water (pre-saturated with n-octanol)

Separatory funnel or vials

Shaker or vortex mixer

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

Prepare a stock solution of Hydroxy-PEG3-acid in either water or n-octanol.

Add a known volume of the stock solution to a separatory funnel or vial.

Add a known volume of the second solvent (n-octanol or water) to the funnel.

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and

allow for partitioning.

Allow the two phases to separate completely. Centrifugation can be used to aid separation if

an emulsion forms.

Carefully collect samples from both the aqueous and n-octanol phases.

Determine the concentration of Hydroxy-PEG3-acid in each phase using a suitable

analytical method.

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in

water].

The logP is the base-10 logarithm of P.

Structural Characterization by NMR and Mass
Spectrometry
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to

confirm the chemical structure of Hydroxy-PEG3-acid. The sample is dissolved in a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆) and the spectra are acquired on an NMR

spectrometer. The chemical shifts, integration of proton signals, and coupling patterns provide

detailed information about the molecular structure.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the accurate molecular

weight of Hydroxy-PEG3-acid. Techniques such as Electrospray Ionization (ESI) are suitable

for this molecule. The sample is introduced into the mass spectrometer, and the mass-to-

charge ratio (m/z) of the resulting ions is measured, confirming the molecular weight.

Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate common

experimental workflows involving Hydroxy-PEG3-acid.
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Caption: Workflow for bioconjugation using Hydroxy-PEG3-acid.
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Step 1: First Coupling

Step 2: Second Coupling Purification & Characterization
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Caption: General workflow for PROTAC synthesis using Hydroxy-PEG3-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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